molecular formula C20H23ClN6O B12166040 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12166040
M. Wt: 398.9 g/mol
InChI Key: HPHLTMOTDWCJCF-UHFFFAOYSA-N
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Description

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound featuring a tetrahydrocarbazole core substituted with chlorine at the 8-position and a cyclohexanecarboxamide moiety linked to a tetrazole group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives studied for central nervous system (CNS) activity, antiviral properties, or enzyme modulation .

Properties

Molecular Formula

C20H23ClN6O

Molecular Weight

398.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H23ClN6O/c21-15-8-4-6-13-14-7-5-9-16(18(14)24-17(13)15)23-19(28)20(10-2-1-3-11-20)27-12-22-25-26-27/h4,6,8,12,16,24H,1-3,5,7,9-11H2,(H,23,28)

InChI Key

HPHLTMOTDWCJCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl)N5C=NN=N5

Origin of Product

United States

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Formula: C₁₄H₁₈ClN₅O
Molecular Weight: 299.78 g/mol
CAS Number: 1574338-70-7

PropertyValue
Molecular FormulaC₁₄H₁₈ClN₅O
Molecular Weight299.78 g/mol
CAS Number1574338-70-7
Melting PointNot available
Boiling PointNot available

The compound is believed to exert its biological effects through several mechanisms:

  • G Protein-Coupled Receptor Modulation: It may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and apoptosis .
  • DNA Intercalation: The structure allows it to intercalate into DNA, disrupting replication and transcription processes, which can lead to cell cycle arrest and apoptosis in cancer cells.
  • Inhibition of Protein Kinases: The compound may inhibit specific protein kinases involved in cell signaling pathways, further contributing to its antiproliferative effects.

Anticancer Properties

Research indicates that this compound shows promising anticancer activity:

  • Cell Proliferation Inhibition: In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. This effect is mediated through induction of apoptosis and disruption of the cell cycle .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties:

  • Neuroprotection Against Oxidative Stress: Studies suggest that it can protect neuronal cells from oxidative damage, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

  • Study on Cancer Cell Lines:
    • Objective: To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong anticancer potential.
  • Neuroprotection Study:
    • Objective: To investigate the protective effects against oxidative stress in neuronal cells.
    • Methodology: Neuronal cells were exposed to hydrogen peroxide with and without the compound.
    • Results: The presence of the compound significantly reduced cell death compared to controls, suggesting its potential as a neuroprotective agent.

Comparison with Similar Compounds

Key Differentiators and Implications

  • Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound may improve metabolic stability and oral bioavailability compared to carboxylic acid-containing analogs .
  • Cyclohexanecarboxamide : Enhances lipophilicity vs. aromatic carboxamides (), possibly improving blood-brain barrier penetration for CNS targets.

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